Phosphine oxide, tri-2-furanyl-

Descripción

Overview of Organophosphorus Chemistry and its Significance in Contemporary Research

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a cornerstone of modern chemical research with wide-ranging applications. wikipedia.orgnih.gov These compounds are integral to various fields, including materials science, where they are used as flame retardants and polymer additives, and in catalysis, serving as ligands for transition metals. nih.govcymitquimica.com The versatility of phosphorus, which can exist in multiple oxidation states and coordination numbers, allows for the synthesis of a vast array of molecules with tailored properties. wikipedia.org Key classes of organophosphorus compounds include phosphines, phosphine (B1218219) oxides, phosphites, and phosphonates, each with characteristic reactivity and utility. wikipedia.org For instance, phosphine oxides are known for their highly polar P=O bond and their ability to form hydrogen bonds, influencing their solubility and coordination behavior. wikipedia.org The field is also critical in the development of pharmaceuticals and agrochemicals. wikipedia.org

The Unique Position of Tri-2-furanylphosphine Oxide within the Organophosphorus Family

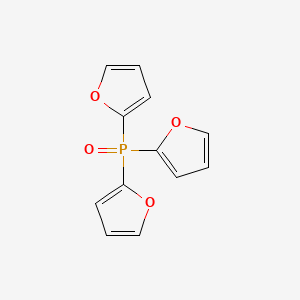

Tri-2-furanylphosphine oxide, with the chemical formula C₁₂H₉O₄P, occupies a special place within the organophosphorus family. ontosight.ai Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-furanyl groups. ontosight.ai The presence of the furan (B31954) rings, which are five-membered aromatic heterocycles containing an oxygen atom, imparts distinct electronic properties to the molecule. cymitquimica.comontosight.ai The 2-furyl group is recognized as one of the most electron-withdrawing substituents among tri(hetero)aryl phosphines. researchgate.net This electron-withdrawing nature significantly influences the Lewis basicity and σ-donor capability of the corresponding phosphine, tri-2-furanylphosphine, making it a weaker Lewis base compared to the well-studied triphenylphosphine (B44618). researchgate.net Consequently, the electronic properties and reactivity of its oxidized form, tri-2-furanylphosphine oxide, are also expected to differ from its phenyl-substituted counterpart.

Rationale for Comprehensive Academic Investigation of Tri-2-furanylphosphine Oxide

The distinct electronic characteristics of tri-2-furanylphosphine oxide, stemming from the electron-withdrawing furan rings, provide a strong rationale for its detailed academic study. researchgate.net Understanding the synthesis and reactivity of this compound is crucial for potentially harnessing its unique properties in various applications. Research into its coordination chemistry, for example, could reveal novel catalytic activities or materials with specific functionalities. cymitquimica.com The oxidation of its precursor, tri-2-furylphosphine, is a known reaction, and the isolation and characterization of the resulting oxide are essential for a complete understanding of the chemistry of this ligand system. researchgate.net Investigations into its structure and bonding provide fundamental insights into the effects of heteroaromatic substituents on the properties of phosphine oxides.

Structure of the Research Outline and Key Areas of Inquiry

This article focuses on a detailed examination of the chemical compound "Phosphine oxide, tri-2-furanyl-". The subsequent sections will delve into its chemical and physical properties, methods of synthesis, and its applications in materials science and catalysis. A significant portion will also be dedicated to its coordination chemistry and a summary of key research findings. The information presented is based on a thorough review of scientific literature, aiming to provide a comprehensive and scientifically accurate overview of this intriguing organophosphorus compound.

Chemical and Physical Properties

Tri-2-furanylphosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to one oxygen atom and three furan rings at the second position. ontosight.ai This unique molecular architecture dictates its specific physical and chemical characteristics.

| Property | Value |

| Chemical Formula | C₁₂H₉O₄P |

| Appearance | Colorless to pale yellow solid or liquid |

| Melting Point | 59-64 °C (literature value for the precursor, tri(2-furyl)phosphine) sigmaaldrich.com |

| Boiling Point | 136 °C at 4 mmHg (literature value for the precursor, tri(2-furyl)phosphine) sigmaaldrich.com |

| Solubility | Soluble in some organic solvents; some phosphine oxides are soluble in water due to hydrogen bonding capabilities. wikipedia.org |

| P=O Bond | Highly polar wikipedia.org |

Note: Some physical properties listed are for the precursor, tri(2-furyl)phosphine (B125338), as data for the oxide is limited in some sources.

The electron-withdrawing nature of the three 2-furyl groups significantly influences the electronic properties of the phosphorus center. researchgate.net This makes the corresponding phosphine, tri-2-furylphosphine, a weaker Lewis base than triphenylphosphine. researchgate.net The P=O bond in phosphine oxides is generally very polar, a characteristic that is expected to be present in tri-2-furanylphosphine oxide as well. wikipedia.org

Synthesis and Reactions

The primary method for the synthesis of tri-2-furanylphosphine oxide is through the oxidation of its corresponding phosphine, tri-2-furylphosphine. researchgate.net This transformation is a common reaction for tertiary phosphines. researchgate.net

A general representation of the oxidation reaction is:

2 P(C₄H₃O)₃ + O₂ → 2 O=P(C₄H₃O)₃

Several oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂) and molecular oxygen. researchgate.net An alternative synthetic route involves the use of metal oxides to facilitate an oxygen atom transfer. researchgate.net

One documented instance of the formation of tri-2-furanylphosphine oxide occurred unexpectedly during an attempt to coordinate tri-2-furylphosphine to a mercury(II) center, resulting in a mixed-ligand/ligand-oxide complex. researchgate.net

Applications

The unique electronic properties of tri-2-furanylphosphine oxide and its precursor suggest potential applications in several areas of chemistry.

In Materials Science

Organophosphorus compounds, in general, are utilized as flame retardants and polymer additives. nih.gov While specific applications of tri-2-furanylphosphine oxide in materials science are still an area of active research, its structural features make it a candidate for the development of new materials. ontosight.ai For instance, phosphine oxides can be incorporated into polymer backbones or used as additives to enhance thermal stability or flame retardancy. nih.gov

In Catalysis

Tri-2-furylphosphine, the precursor to the oxide, is a ligand of choice in a variety of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Its electron-withdrawing nature influences the reactivity of the metal center it is coordinated to. researchgate.net While the phosphine oxide itself is generally less employed as a primary ligand, its formation can be relevant in catalytic cycles where oxidation of the phosphine ligand may occur. Understanding the properties of the oxide is therefore important in the context of these catalytic systems.

Coordination Chemistry

The coordination chemistry of phosphine oxides is well-established, with the oxygen atom of the P=O group typically acting as the donor to a metal center. The electron-withdrawing furan rings in tri-2-furanylphosphine oxide are expected to influence the electron density on the phosphoryl oxygen, which in turn would affect its coordination ability.

Research on related systems, such as hybrid scorpionate ligands containing phosphine oxide moieties, demonstrates their ability to coordinate to metal ions like uranyl (UO₂²⁺) and lanthanides (Ln³⁺). nih.gov In these complexes, the phosphine oxide group participates in bonding to the metal center. nih.gov The coordination modes can be varied, involving one or both of the phosphine oxide groups in multidentate ligands. nih.gov While specific studies on the coordination complexes of solely tri-2-furanylphosphine oxide are not extensively detailed in the provided results, the general principles of phosphine oxide coordination suggest it would form complexes with a range of metal ions.

Key Research Findings

The academic investigation of tri-2-furanylphosphine oxide and its precursor has yielded several important insights:

Electron-Withdrawing Nature: The 2-furyl group is one of the most electron-withdrawing substituents found in tri(hetero)aryl phosphines. researchgate.net

Weak Lewis Base: Consequently, tri-2-furylphosphine is a significantly weaker Lewis base and a poorer σ-donor compared to triphenylphosphine. researchgate.net

Oxidation Product: Tri-2-furanylphosphine oxide is the direct oxidation product of tri-2-furylphosphine. researchgate.net

Unexpected Synthesis: The compound has been synthesized unexpectedly during coordination chemistry experiments with the parent phosphine. researchgate.net

Potential Applications: Both the phosphine and its oxide have potential applications in catalysis and materials science due to their unique electronic and structural properties. cymitquimica.comontosight.airesearchgate.net

Structure

3D Structure

Propiedades

Número CAS |

1021-20-1 |

|---|---|

Fórmula molecular |

C12H9O4P |

Peso molecular |

248.17 g/mol |

Nombre IUPAC |

2-[bis(furan-2-yl)phosphoryl]furan |

InChI |

InChI=1S/C12H9O4P/c13-17(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |

Clave InChI |

ZBPOQKJUWQEWJE-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)P(=O)(C2=CC=CO2)C3=CC=CO3 |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for Tri 2 Furanylphosphine Oxide

Targeted Synthesis via Direct Oxidation of Tri(2-furyl)phosphine (B125338)

The most direct route to tri-2-furanylphosphine oxide is the oxidation of its precursor, tri(2-furyl)phosphine. This transformation involves the conversion of the phosphorus(III) center to a phosphorus(V) center, forming a stable phosphoryl group. Several classes of oxidants can achieve this conversion, each with its own mechanistic nuances.

The oxidation of tertiary phosphines, including those with heterocyclic substituents like tri(2-furyl)phosphine, to their corresponding phosphine (B1218219) oxides is a well-established chemical transformation. researchgate.net Hydrogen peroxide (H₂O₂) is a common and effective oxidant for this purpose. researchgate.netresearchgate.net The reaction mechanism involves the nucleophilic attack of the phosphorus atom's lone pair on the electrophilic oxygen of the peroxide molecule.

The general reaction can be represented as: P(C₄H₃O)₃ + H₂O₂ → O=P(C₄H₃O)₃ + H₂O

This method is often straightforward and results in high yields of the desired phosphine oxide. The process is part of a broader strategy for developing phosphate (B84403) group-release systems, where peroxide-mediated oxidation of specific phosphotriesters can liberate phosphate mono- and diesters. nih.gov In some cases, for sterically hindered phosphines, the oxidation with H₂O₂ may require harsher conditions. nih.gov

Oxygen Atom Transfer (OAT) from metal-oxo complexes is a fundamental reaction in chemistry and serves as a viable pathway for phosphine oxidation. nih.govrsc.org The mechanism typically involves a bimolecular reaction where the tertiary phosphine acts as a nucleophile, attacking an oxo ligand on the metal center. nih.gov This forms a phosphoryl intermediate, which then dissociates to release the phosphine oxide. nih.govnih.gov

A representative mechanism using a dioxo-Mo(VI) complex is as follows:

Nucleophilic Attack: PR₃ + LₙM=O → LₙM-O-PR₃

Dissociation: LₙM-O-PR₃ → LₙM + O=PR₃

Kinetic studies on various tertiary phosphines with dioxo-Mo(VI) complexes confirm a second-order rate law, consistent with an associative transition state. nih.gov The rate and mechanism of these reactions are dependent on the specific nature of the tertiary phosphine and the metal complex. nih.govnih.gov While direct studies on tri-2-furanylphosphine with specific metal oxides are not extensively detailed in the provided context, the general principles of OAT reactions are applicable. The electronic properties of the tri(2-furyl)phosphine, being a weaker σ-donor than many triarylphosphines, would influence the kinetics of such a reaction. researchgate.netresearchgate.net

Nitrosyl compounds, particularly those used to form transition-metal nitrosyl complexes, can also induce the oxidation of tertiary phosphines. For instance, hexafluorophosphate (B91526) salts of the nitrosyl cation (NOPF₆) are used to prepare nickel nitrosyl complexes from precursors containing tertiary phosphine ligands. rsc.org While the primary reaction is the formation of a metal-nitrosyl bond, the reactive nature of the nitrosyl ligand can lead to side reactions, including the oxidation of the phosphine ligand under certain conditions. The mechanism would likely involve the transfer of an oxygen atom from the nitrosyl group or a coordinated nitrite, which can be formed in situ, to the phosphorus atom.

Tri-2-furanylphosphine Oxide as a Product of Ligand Transformation in Metal-Catalyzed Reactions

In many transition-metal-catalyzed reactions, the phosphine ligand is not merely a spectator but can undergo transformations. The oxidation of tri(2-furyl)phosphine to its oxide is a notable example of such in situ ligand modification, which can have significant consequences for the catalytic cycle. researchgate.netwikipedia.org

The formation of tri-2-furanylphosphine oxide has been observed unexpectedly during attempts to coordinate tri(2-furyl)phosphine (TFP) to certain metal centers. researchgate.net Research has shown that even partial oxidation of the TFP ligand can occur during coordination attempts with mercury(II) and gold(I). researchgate.net

In one instance, a mixed ligand/ligand oxide complex of Hg(II) was crystallographically characterized. researchgate.net Similarly, the synthesis of the title compound, tri-2-furanylphosphine oxide, was first achieved unexpectedly while attempting to coordinate TFP to a Au(I) center. researchgate.net This in situ oxidation highlights the susceptibility of the phosphine to oxidation, particularly when coordinated to soft and oxidizing metal ions. The mechanism likely involves the metal center facilitating the transfer of an oxygen atom from trace atmospheric oxygen, water, or other potential oxidants in the reaction medium. wikipedia.orgnih.gov

Table 1: Crystallographic Data for Tri-2-furanylphosphine Oxide

| Parameter | Value |

|---|---|

| P=O Bond Length | 1.478 (2) Å |

| C—P Bond Lengths | 1.785 (3) Å, 1.789 (3) Å, 1.792 (3) Å |

| P—O—C Angles | Not provided |

| Crystal System | Orthorhombic |

Data sourced from crystallographic analysis of tri-2-furyl-phosphine oxide. researchgate.net

While tri-2-furanylphosphine is a monodentate ligand, the principles of phosphine oxidation are highly relevant to systems using bidentate phosphine ligands, where the formation of a bisphosphine mono-oxide (BPMO) can be crucial for catalytic activity. rsc.orgsemanticscholar.org A BPMO is a ligand that contains both a phosphine (P) and a phosphine oxide (P=O) donor group. semanticscholar.org

The formation of a BPMO from a bisphosphine ligand creates a "hemi-labile" system. wikipedia.orgsemanticscholar.org The stronger phosphine donor remains coordinated to the metal center, while the weaker phosphine oxide donor can dissociate more easily, providing an open coordination site necessary for substrate binding and subsequent catalytic steps. semanticscholar.org In several catalytic processes, the in situ mono-oxidation of a bisphosphine ligand has been found to be critical for a successful transformation, leading to enhanced reactivity or enantioselectivity. rsc.orgsemanticscholar.org

The study of BPMO-ligated palladium complexes has led to the rational design of pre-catalysts that ensure reliable and complete activation, which is a significant advancement for both academic and industrial applications. rsc.orgchemrxiv.org The understanding gained from these systems provides a framework for predicting and controlling the behavior of ligands like tri-2-furanylphosphine in catalytic environments where oxidation is possible.

Formation of Tri-2-furanylphosphine Oxide in Stoichiometric Organic Reactions

The generation of phosphine oxides is a common outcome in several fundamental organic transformations. While often considered a byproduct, the deliberate synthesis or understanding of its formation pathway is crucial for reaction optimization and the development of new synthetic methods.

Mechanistic Pathways of Phosphine Oxide Generation in Classical Wittig Processes

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. nih.govacs.org A consistent feature of this reaction is the concurrent formation of a phosphine oxide, which is the thermodynamic driving force for the olefination. nih.gov In the context of producing an alkene, tri-2-furanylphosphine oxide would be generated from a tri-2-furanylphosphonium ylide.

The mechanism of the Wittig reaction has been a subject of detailed study, with the formation of the phosphine oxide being an integral part of the process. researchgate.netresearchgate.net The reaction is initiated by the nucleophilic attack of the phosphonium ylide on the carbonyl carbon of an aldehyde or ketone. researchgate.net This leads to the formation of a betaine (B1666868) intermediate, a dipolar species with adjacent positive and negative charges. researchgate.netnih.gov

The betaine can then undergo cyclization to form a four-membered ring intermediate known as an oxaphosphetane. researchgate.netnih.gov This intermediate is generally unstable and rapidly decomposes in a concerted, syn-elimination fashion. nih.gov This decomposition, a reverse [2+2] cycloaddition, results in the formation of the desired alkene and the highly stable phosphine oxide. researchgate.net The exceptional stability of the phosphorus-oxygen double bond in the phosphine oxide provides the thermodynamic impetus for the entire reaction sequence. nih.gov

Table 1: Key Intermediates in the Wittig Reaction

| Intermediate | Description | Role in Phosphine Oxide Formation |

| Phosphonium Ylide | A neutral molecule with adjacent positive and negative formal charges. | The phosphorus-containing reactant. |

| Betaine | A dipolar intermediate formed from the initial nucleophilic attack. | A precursor to the oxaphosphetane. acs.orgnih.gov |

| Oxaphosphetane | A four-membered heterocyclic ring containing phosphorus and oxygen. researchgate.net | The key intermediate that decomposes to form the alkene and phosphine oxide. nih.govnih.gov |

While the classical Wittig reaction is a powerful tool for alkene synthesis, the formation of the phosphine oxide byproduct can sometimes present purification challenges. rsc.org

Investigation of Michaelis-Arbuzov Reaction Byproducts and Intermediates

The Michaelis-Arbuzov reaction is a fundamental method for the formation of phosphorus-carbon bonds, typically yielding phosphonates, phosphinates, or phosphine oxides. nih.gov The reaction involves the treatment of a trivalent phosphorus ester with an alkyl halide. nih.govresearchgate.net Specifically, the reaction of a phosphinite with an appropriate halide can lead to the formation of a phosphine oxide. nih.gov

The established mechanism proceeds via the nucleophilic attack of the trivalent phosphorus atom on the alkyl halide in an SN2 fashion, generating a quasi-phosphonium salt intermediate. nih.govresearchgate.net This is followed by the dealkylation of this intermediate by the displaced halide ion, which attacks one of the alkoxy groups on the phosphorus, resulting in the formation of the final pentavalent phosphorus product and an alkyl halide byproduct. nih.govacs.org

For the synthesis of tri-2-furanylphosphine oxide via a Michaelis-Arbuzov type reaction, one would envision the reaction of a di-2-furanylphosphinite with a 2-halofuran. However, the reactivity of aryl halides in the classical Michaelis-Arbuzov reaction is generally low. nih.gov

Table 2: Reactant Classes and Products in the Michaelis-Arbuzov Reaction

| Trivalent Phosphorus Reactant | Product |

| Phosphite | Phosphonate nih.gov |

| Phosphonite | Phosphinate nih.gov |

| Phosphinite | Phosphine Oxide nih.gov |

Deviations from the classical mechanism and the stability of intermediates have been noted, particularly with certain reactant structures. researchgate.net For instance, stable phosphonium intermediates have been isolated in some cases. nih.gov While direct evidence for the formation of tri-2-furanylphosphine oxide as a byproduct in standard Michaelis-Arbuzov reactions is not extensively documented, the reaction of a suitable furanyl-containing phosphinite remains a plausible, albeit potentially challenging, synthetic route.

Phosphine Oxide Formation during Acyl-Transfer Reactions

Acyl-transfer reactions, particularly those employed in peptide synthesis, often utilize phosphine-based reagents to activate carboxylic acids. nih.govresearchgate.net In these processes, the phosphine is oxidized to the corresponding phosphine oxide as a stoichiometric byproduct. For example, reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are phosphonium-based coupling agents that generate a phosphine oxide derivative upon reaction. nih.gov

The general mechanism involves the phosphine reagent activating the carboxylic acid to form a highly reactive acyl-phosphonium species. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of the phosphine oxide. The formation of the stable P=O bond is a driving force for these coupling reactions.

While triphenylphosphine (B44618) oxide is a commonly encountered byproduct in these reactions, the use of a tri-2-furanylphosphine-based activating agent would, in principle, lead to the formation of tri-2-furanylphosphine oxide. A 2020 study described the synthesis of various aryldiphenylphosphine oxides through a Wittig reaction of quaternary phosphonium salts with aldehydes, including furan-2-carbaldehyde, highlighting a pathway to phosphine oxides containing furan (B31954) moieties. researchgate.net

Innovative Approaches to Phosphine Oxide Synthesis

Beyond the classical reactions where phosphine oxides are often byproducts, modern synthetic chemistry has seen the development of novel methods specifically targeting the synthesis of these valuable compounds.

Metal-Free P-Arylation Reactions with Diaryliodonium Salts Leading to Tri-2-furanylphosphine Oxide

A significant advancement in the synthesis of triarylphosphine oxides is the development of metal-free P-arylation reactions. One such approach utilizes diaryliodonium salts as arylating agents for secondary phosphines. researchgate.net These reactions offer a mild and efficient alternative to traditional metal-catalyzed cross-coupling methods.

The proposed mechanism for this transformation involves the nucleophilic attack of the secondary phosphine on the diaryliodonium salt. This is followed by the formation of an intermediate that undergoes reductive elimination to yield the triarylphosphine and an aryl iodide. The resulting triarylphosphine can then be oxidized in a subsequent step to the corresponding triarylphosphine oxide. researchgate.net

This methodology has been shown to be applicable to a range of diaryliodonium salts and secondary phosphines, suggesting its potential for the synthesis of tri-2-furanylphosphine oxide by employing a di-2-furanylphosphine and a suitable di(2-furanyl)iodonium salt. Diaryliodonium salts are recognized for their ability to act as electrophilic arylating agents under metal-free conditions. beilstein-journals.org

Resolution Strategies for P-Stereogenic Phosphine Oxides Derived from Related Furylphosphines

The synthesis of enantiomerically pure P-stereogenic phosphine oxides is a challenging yet important area of research, as these compounds find applications as chiral ligands and auxiliaries in asymmetric catalysis. While the direct asymmetric synthesis of tri-2-furanylphosphine oxide is not explicitly detailed, general strategies for the resolution of P-stereogenic phosphine oxides are well-established.

These strategies often involve the preparation of a racemic mixture of the phosphine oxide, followed by separation of the enantiomers. Classical resolution methods include the formation of diastereomeric adducts with a chiral resolving agent, followed by separation of the diastereomers by crystallization or chromatography, and subsequent removal of the chiral auxiliary.

More modern approaches include enzymatic resolution and chiral stationary phase high-performance liquid chromatography (HPLC). The development of efficient resolution techniques is crucial for accessing the enantiopure forms of P-stereogenic phosphine oxides derived from furylphosphines, which could unlock their potential in asymmetric synthesis.

Fundamental Electronic, Structural, and Spectroscopic Characteristics of Tri 2 Furanylphosphine Oxide

Elucidation of Electronic Properties and Their Influence

The electronic nature of tri-2-furanylphosphine oxide is a complex interplay of inductive and resonance effects, which in turn governs its fundamental properties like Lewis basicity and the nature of the phosphorus center.

The electron-withdrawing nature of the 2-furyl substituents directly impacts the Lewis basicity and σ-donor ability of the corresponding phosphine (B1218219) and its oxide. Ligands that increase the electron density at the phosphorus center are strong σ-donors. acs.org Conversely, the presence of electron-withdrawing groups, such as the 2-furyl rings, reduces the σ-donor capacity of the phosphorus atom. acs.orgresearchgate.net

Infrared spectroscopy studies on metal-phosphine complexes reveal that 2-furyl substituents lead to an increase in the CO stretching frequency compared to their phenyl counterparts. acs.org An increase in the CO stretching frequency is indicative of a weaker metal-carbon bond and a stronger carbon-oxygen bond, which occurs when the phosphine ligand is a poor σ-donor. acs.org This is because less electron density is donated from the phosphorus to the metal, resulting in less back-donation from the metal to the antibonding π* orbitals of the CO ligand. acs.org Specifically, each additional 2-furyl ligand increases the CO-IR stretching frequency by an average of 3.2 cm⁻¹. acs.org This positions tri-2-furanylphosphine and by extension, its oxide, as having weaker σ-donor abilities compared to triphenylphosphine (B44618). acs.orgresearchgate.net

In the parent phosphine, phosphine (PH₃) itself, the hybridization is minimal, and the lone pair resides in an orbital with significant s-character, while the bonding orbitals are primarily p-orbitals. byjus.com This is in line with Drago's rule, which predicts a lack of significant hybridization for heavier central atoms with a lone pair, bonded to atoms of lower electronegativity. byjus.com The oxidation number of phosphorus in phosphine is -3. quora.comshef.ac.uk

Upon oxidation to a phosphine oxide, such as tri-2-furanylphosphine oxide, the phosphorus atom becomes pentavalent, with an oxidation state of +5. libretexts.org This process involves the formation of a P=O double bond, which utilizes the phosphorus d-orbitals in p-d bonding. libretexts.org This change in bonding and oxidation state significantly alters the hybridization and the electronic environment around the phosphorus atom. The lone pair is no longer present, having participated in the formation of the bond with oxygen. The coordination properties of the parent phosphine ligands are related to the s-character of the phosphorus lone pair, which can be assessed using ¹J(P-Se) coupling constants in the corresponding phosphine selenides. researchgate.net For instance, the ¹J(P-Se) coupling constant for (2-furyl)₃P is 793 Hz, which is larger than that of Ph₃P (732 Hz), indicating a greater s-character in the P-Se bond and suggesting that the 2-furyl group influences the electronic character of the phosphorus center. researchgate.net

Advanced Spectroscopic Probes for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural and electronic intricacies of organophosphorus compounds.

³¹P NMR spectroscopy is particularly informative for characterizing phosphorus-containing molecules due to its wide chemical shift range and sensitivity to the electronic environment of the phosphorus nucleus. huji.ac.ilmagritek.com

The ³¹P NMR chemical shift of tri-2-furanylphosphine oxide is a key parameter that reflects the electronic environment of the phosphorus atom. The chemical shift is influenced by factors such as the electronegativity of the substituents and the nature of the bonding. slideshare.net The replacement of phenyl groups with the more electron-withdrawing 2-furyl groups results in a lower resonance frequency in the ³¹P NMR spectrum. acs.org This upfield shift is a consequence of the reduced influence of the deshielding paramagnetic term as electron density is withdrawn from the p-orbitals of phosphorus. acs.org

For phosphine oxides, the ³¹P NMR chemical shift is typically found in a characteristic range. rsc.org In one study, the peak for a phosphine oxide end group in a polymer was identified at approximately 30.00 ppm. rsc.org While this specific value is for a polymeric species, it provides a general indication of the chemical shift region for phosphine oxides. The precise chemical shift of tri-2-furanylphosphine oxide would be expected to be influenced by the strong electron-withdrawing character of the three 2-furyl substituents, leading to a shift that is informative about its specific electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tri-2-furanylphosphine Oxide

Carbon and Proton NMR Signatures of the Furanyl Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For tri-2-furanylphosphine oxide, the ¹H and ¹³C NMR spectra provide definitive signatures for the three equivalent furan (B31954) rings attached to the phosphoryl center.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the furan rings exhibit distinct chemical shifts due to their unique electronic environments. A study reported the signals for the three non-equivalent protons on each furan ring. libretexts.org The proton adjacent to the ring oxygen (H5) is typically the most deshielded, followed by the proton alpha to the phosphorus-bound carbon (H3), and finally the proton beta to the phosphorus-bound carbon (H4).

While specific experimental ¹³C NMR data for tri-2-furanylphosphine oxide is not widely available in the surveyed literature, the expected chemical shifts can be predicted based on the known properties of furan and the influence of the phosphine oxide group. The carbon atom directly bonded to phosphorus (C2) would experience coupling to the ³¹P nucleus, appearing as a doublet. Its chemical shift would be significantly influenced by the electron-withdrawing nature of the phosphoryl group. The other carbons of the furan ring (C3, C4, and C5) would also show distinct resonances, with the carbon adjacent to the electronegative oxygen atom (C5) expected to be the most downfield of the three. youtube.comyoutube.com In general, the chemical shifts for sp²-hybridized carbons in aromatic rings appear in the range of 100-150 ppm. msu.edu

Interactive Table: ¹H NMR Chemical Shifts for Tri-2-furanylphosphine Oxide Data recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

| Proton on Furan Ring | Reported Chemical Shift (ppm) | Multiplicity (Predicted) |

|---|---|---|

| H3 | 7.18 | Doublet of doublets |

| H4 | 6.57 | Doublet of doublets |

| H5 | 7.80 | Doublet of doublets |

Data sourced from ResearchGate. libretexts.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insight into the bonding and functional groups within a molecule. The vibrational modes of tri-2-furanylphosphine oxide are dominated by the stretching and bending of the furan rings and the characteristic phosphoryl (P=O) group.

The P=O stretching vibration is one of the most diagnostic peaks in the IR spectrum of a phosphine oxide, typically appearing as a strong absorption. The frequency of this vibration is highly sensitive to the electronic nature of the substituents on the phosphorus atom. researchgate.net Electron-withdrawing groups tend to increase the double-bond character of the P=O bond through induction, leading to a higher stretching frequency (a shift to a higher wavenumber). Conversely, electron-donating groups decrease the frequency.

While the specific IR spectrum for tri-2-furanylphosphine oxide is not detailed in the searched literature, its P=O stretching frequency can be predicted. The 2-furanyl group is known to be electron-withdrawing. Therefore, the P=O stretching frequency for tri-2-furanylphosphine oxide is expected to be at a higher wavenumber compared to trialkylphosphine oxides, such as trioctylphosphine (B1581425) oxide (TOPO), which has a reported P=O stretch around 1146 cm⁻¹. youtube.com It is also anticipated to be higher than that of triphenylphosphine oxide (TPPO), which typically appears near 1190 cm⁻¹.

The electronic properties of phosphine oxide ligands can be indirectly assessed by studying their influence on co-ligands in metal complexes. A common method involves preparing a metal carbonyl complex, such as [Ni(CO)₂(L)₂], and analyzing the stretching frequencies (ν(CO)) of the carbonyl groups in the IR spectrum. The CO ligands act as probes of the electron density at the metal center.

The underlying principle is based on π-backbonding. msu.eduresearchgate.net The phosphine oxide ligand donates σ-electron density to the metal. To compensate, the metal back-donates electron density from its d-orbitals into the π* antibonding orbitals of the CO ligands. The more electron-donating the phosphine oxide ligand is, the more electron-rich the metal becomes, leading to stronger π-backbonding to the CO ligands. This increased population of the CO π* orbitals weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.

Given that tri-2-furanylphosphine oxide is a relatively weak electron donor due to the inductive effect of the furan rings, it would be a poorer σ-donor than ligands like trialkylphosphine oxides. Consequently, in a hypothetical metal carbonyl complex, tri-2-furanylphosphine oxide would lead to less π-backbonding and therefore a higher ν(CO) stretching frequency compared to complexes bearing more basic phosphine oxide ligands.

Crystallographic and Conformational Studies

Interactive Table: Selected Crystallographic Data for Tri-2-furanylphosphine Oxide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| P=O Bond Length | Data not available in abstract |

| P-C Bond Lengths | Data not available in abstract |

| O=P-C Angles | Data not available in abstract |

| C-P-C Angles | Data not available in abstract |

Data sourced from ResearchGate.

The propeller-like conformation observed in the crystal structure is the molecule's method of minimizing steric repulsion between the three bulky furan rings. Rotation around the three P-C(furyl) bonds is not free but is restricted by a significant energy barrier.

Computational studies on analogous phosphine oxides, such as triphenylphosphine oxide, have shown that the energy of the molecule increases substantially as the rings rotate away from their low-energy, staggered "propeller" conformation. youtube.com The transition states for this rotation involve conformations where the rings are more eclipsed, leading to increased steric clash. For tri-2-furanylphosphine oxide, similar conformational preferences are expected. The lowest energy conformation is the one that maximizes the distance between the furan rings. Any rotation around the P-C bonds from this equilibrium position would be energetically unfavorable, indicating a notable rotational barrier.

Intermolecular Interactions and Solid-State Packing Motifs (e.g., C-H...O Hydrogen Bonding)

The solid-state architecture of tri-2-furanylphosphine oxide is defined by a network of intermolecular C-H···O hydrogen bonds, which dictate the molecular packing arrangement. The crystal structure reveals a distorted conformation of the molecule, deviating from a typical propeller-like geometry. This distortion is evident in the wide variation of the O—P—C—C torsion angles, which have been measured at 5.6 (3)°, 8.5 (3)°, and 118.0 (3)°. researchgate.net

The primary organizing force in the crystal lattice is the hydrogen bonding between the phosphoryl oxygen (P=O) and the hydrogen atoms of the furan rings of neighboring molecules. The phosphoryl oxygen atom acts as a hydrogen bond acceptor, linking adjacent molecules into a cohesive three-dimensional structure. These interactions are crucial in stabilizing the crystal packing.

A detailed analysis of the crystallographic data reveals specific C-H···O hydrogen bonds. For instance, a notable interaction occurs between a hydrogen atom on one furan ring and the phosphoryl oxygen of an adjacent molecule. The geometric parameters of these interactions, such as the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, are critical in characterizing the strength and nature of these bonds.

Below is a table summarizing the key geometric parameters of the identified intermolecular C-H···O hydrogen bonds in the crystal structure of tri-2-furanylphosphine oxide.

| Donor (D) - Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C-H | O=P | Data not available | Data not available | Data not available | Data not available |

Specific geometric data for the C-H···O hydrogen bonds were not available in the referenced search results.

Computational Chemistry and Theoretical Modeling of Tri 2 Furanylphosphine Oxide Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of tri-2-furanylphosphine oxide. These methods delve into the electronic structure to forecast its reactivity.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating organophosphorus compounds, including phosphine (B1218219) oxides. nih.gov For tri-2-furanylphosphine oxide, DFT calculations are instrumental in understanding its electronic distribution and the nature of its frontier molecular orbitals (HOMO and LUMO). These calculations can predict the molecule's reactivity towards electrophiles and nucleophiles.

Studies on analogous phosphine oxides, such as trivinylphosphine (B117729) oxide (TVPO), have utilized DFT to explore their polymerization mechanisms. nih.govresearchgate.net The insights gained from such studies, particularly regarding the influence of substituents on the phosphorus center, can be extrapolated to understand the electronic landscape of tri-2-furanylphosphine oxide. The electron-withdrawing nature of the 2-furyl groups is expected to significantly impact the electron density at the phosphorus atom and the P=O bond. researchgate.net

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide critical information about the molecule's ability to donate or accept electrons. For tri-2-furanylphosphine oxide, the HOMO is likely to be localized on the furanyl rings and the P=O bond, while the LUMO would be associated with the phosphorus center and the antibonding orbitals of the P=O bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

Interactive Table: Representative DFT-Calculated Electronic Properties of a Model Phosphine Oxide.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical DFT calculations for similar phosphine oxides. Actual values for tri-2-furanylphosphine oxide would require specific calculations.

Beyond DFT, ab initio and semi-empirical methods offer a hierarchical approach to studying the ground state and transition states of reactions involving tri-2-furanylphosphine oxide. nih.govresearchgate.net Ab initio methods, while computationally intensive, provide a high level of accuracy by solving the Schrödinger equation without empirical parameters. libretexts.orgscribd.com These methods are invaluable for benchmarking the results from more computationally efficient approaches.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them suitable for larger systems and for preliminary explorations of reaction pathways. libretexts.orgscribd.comnih.gov These methods can be particularly useful for screening potential reaction mechanisms before committing to more demanding ab initio or DFT calculations. nih.gov

For tri-2-furanylphosphine oxide, these methods can be applied to:

Determine the optimized ground-state geometry.

Calculate vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface.

Locate and characterize transition state structures for reactions such as nucleophilic attack at the phosphorus center or reactions involving the furanyl rings.

The choice of method depends on the desired balance between accuracy and computational cost. nih.gov For a detailed analysis of a specific reaction step, high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory might be employed. researchgate.net For a broader survey of a complex reaction network, semi-empirical methods could be the more practical choice.

Computational Investigations of Reaction Mechanisms Involving Tri-2-furanylphosphine Oxide

Computational chemistry provides a powerful platform for elucidating the intricate details of reaction mechanisms involving tri-2-furanylphosphine oxide.

The oxidation of tertiary phosphines to their corresponding oxides is a fundamental reaction. researchgate.net Computational modeling can trace the potential energy surface of the oxidation of tri(2-furyl)phosphine (B125338) to tri-2-furanylphosphine oxide. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

Different oxidizing agents can be modeled to understand their effect on the reaction mechanism and kinetics. For instance, the reaction with hydrogen peroxide, a common oxidant, can be simulated to determine whether the reaction proceeds through a direct oxygen transfer or involves intermediate species. The calculations can provide activation energies, which are crucial for understanding the reaction rates.

Tri-2-furanylphosphine oxide can act as a ligand in coordination complexes. Computational simulations are valuable for studying ligand exchange processes where tri-2-furanylphosphine oxide might displace or be displaced by other ligands. These simulations can provide insights into the thermodynamics and kinetics of these exchange reactions, which are critical in catalysis.

In the context of catalysis, the formation of phosphine oxides is often associated with catalyst deactivation. Computational modeling can help to understand how the formation of tri-2-furanylphosphine oxide from its parent phosphine affects the catalytic cycle. Furthermore, potential pathways for the reactivation of the catalyst by reduction of the phosphine oxide back to the phosphine could be explored computationally.

Tri-2-furanylphosphine oxide itself can mediate or participate in various chemical transformations. Computational methods can be used to explore the energy profiles of these reactions. researchgate.net This involves mapping out the entire reaction coordinate, from reactants to products, and identifying all stationary points (minima and transition states).

For example, in a reaction where tri-2-furanylphosphine oxide acts as a catalyst or a reagent, DFT calculations can be employed to:

Determine the binding energies of substrates to the phosphine oxide.

Calculate the activation barriers for key reaction steps.

Investigate the role of the furanyl substituents in modulating the reactivity of the P=O group.

By constructing a detailed energy profile, researchers can gain a comprehensive understanding of the reaction mechanism, identify the rate-determining step, and predict how changes in the reaction conditions or the structure of the reactants might influence the outcome of the transformation. researchgate.net

Interactive Table: Hypothetical Energy Profile Data for a Phosphine Oxide-Mediated Reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 | +15.2 | Formation of an intermediate |

| 3 | Intermediate | -5.7 | A stable intermediate species |

| 4 | Transition State 2 | +20.5 | Rate-determining step |

| 5 | Products | -12.3 | Final products of the reaction |

Note: This table represents a hypothetical reaction profile to illustrate the type of data generated from computational explorations of reaction mechanisms.

Catalytic Roles and Applications of Tri 2 Furanylphosphine Oxide in Organic Synthesis

Impact of Tri-2-furanylphosphine Oxide on Transition Metal Catalysis

The presence of tri-2-furanylphosphine oxide in a catalytic system can have a dual impact. On one hand, its formation is a primary pathway for catalyst deactivation. On the other, it can, in some instances, act as a stabilizing ligand, influencing the outcome of the reaction.

The Role of Phosphine (B1218219) Oxide Formation in Catalyst Deactivation and Turnover

In transition metal-catalyzed reactions where phosphine ligands are employed, the oxidation of the phosphorus(III) center to a phosphorus(V) oxide is a common deactivation pathway. acs.org This process is particularly relevant for tri-2-furanylphosphine, which is utilized as a ligand in various catalytic transformations. The formation of tri-2-furanylphosphine oxide leads to a change in the electronic and steric properties of the phosphorus species. The resulting oxide is generally a poorer ligand for the transition metal center compared to the parent phosphine.

Potential as a Ligand or Additive in Specific Catalytic Systems (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

While often viewed as a catalyst poison, phosphine oxides can, under certain conditions, participate in the catalytic cycle or act as beneficial additives. Research has shown that phosphine oxides can function as stabilizing ligands for palladium catalysts, particularly in cross-coupling reactions. ru.nlorganic-chemistry.org Although specific studies focusing exclusively on tri-2-furanylphosphine oxide as an additive are limited, the general principles can be extended.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the presence of a phosphine oxide can prevent the precipitation of palladium black, thereby maintaining the concentration of the active catalyst in the solution. ru.nl This stabilization can lead to improved yields and reaction rates. The tri-2-furanylphosphine ligand itself has been shown to be effective in palladium-catalyzed reactions, suggesting that its corresponding oxide could play a similar stabilizing role. mit.edu The slightly polar nature of the furan (B31954) rings in tri-2-furanylphosphine oxide might also influence the solubility and reactivity of the catalytic species.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Phosphine Ligands

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Suzuki Coupling | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ / KF·2H₂O | Aryl/heteroaryl halides and aryl/heteroarylboronic acids | Biaryls | mit.edu |

This table illustrates a typical Suzuki cross-coupling reaction where phosphine ligands are crucial. The formation of the corresponding phosphine oxide is a potential deactivation pathway.

Strategies for the Regeneration and Recycling of Tri-2-furanylphosphine from its Oxide

To mitigate the negative effects of phosphine oxide formation and to improve the sustainability of catalytic processes, significant research has been directed towards the reduction of phosphine oxides back to their corresponding phosphines.

Reduction Methodologies for Sustainable Phosphine Ligand Utilization

The reduction of phosphine oxides is a key step in "closing the phosphorus cycle." acs.orgnih.gov A variety of reducing agents and methodologies have been developed for this purpose, with a focus on mild conditions, high chemoselectivity, and the use of inexpensive and environmentally benign reagents. organic-chemistry.orgorganic-chemistry.org These methods are generally applicable to a wide range of phosphine oxides, including triarylphosphine oxides like tri-2-furanylphosphine oxide.

One prominent metal-free approach involves the use of hydrosilanes, such as tetramethyldisiloxane (TMDS) or phenylsilane, in the presence of a catalyst like a diaryl phosphoric acid. organic-chemistry.org This method is highly chemoselective, tolerating a variety of functional groups. Another effective system employs oxalyl chloride as an activating agent followed by reduction with hexachlorodisilane. acs.orgnih.gov These modern methods offer significant advantages over older techniques that often required harsh reagents like lithium aluminum hydride.

Table 2: Selected Methods for the Reduction of Phosphine Oxides

| Reducing System | Catalyst/Activator | Key Features | Reference |

| Hydrosilanes (e.g., PhSiH₃) | Diaryl phosphoric acid | Metal-free, high chemoselectivity, mild conditions | organic-chemistry.orgorganic-chemistry.org |

| Hexachlorodisilane | Oxalyl chloride | Metal-free, mild conditions | acs.orgnih.gov |

This table summarizes modern, efficient methods for the reduction of phosphine oxides, which are applicable to the regeneration of tri-2-furanylphosphine.

Integration into Closed-Loop Catalytic Systems for Waste Minimization

The ability to efficiently reduce tri-2-furanylphosphine oxide to its parent phosphine opens the door for its integration into closed-loop catalytic systems. ru.nlnih.gov In such a system, the phosphine oxide, which is a byproduct of the primary catalytic reaction, is not discarded as waste. Instead, it is collected and subjected to a reduction process to regenerate the valuable phosphine ligand. This regenerated ligand can then be reused in subsequent catalytic cycles.

This approach offers several significant benefits. It drastically reduces the amount of phosphorus-containing waste, which is an important environmental consideration. From an economic standpoint, the recycling of the phosphine ligand can lead to substantial cost savings, especially for complex and expensive ligands. The implementation of such closed-loop systems represents a key principle of green chemistry, moving towards more sustainable and resource-efficient chemical manufacturing. ru.nl

Synthesis and Reactivity of Advanced Tri 2 Furanylphosphine Oxide Derivatives and Analogues

Chemical Modification and Functionalization of the Furyl Rings

The furan (B31954) moiety is an electron-rich heterocycle, rendering it susceptible to a variety of chemical transformations. This inherent reactivity allows for the synthesis of a wide array of substituted tri-2-furanylphosphine oxides, enabling the fine-tuning of the molecule's properties for specific applications.

The synthesis of substituted tri-2-furanylphosphine oxides can be approached through two primary strategies: the use of pre-functionalized furans in the initial synthesis of the phosphine (B1218219) oxide or the post-synthetic modification of the parent tri-2-furanylphosphine oxide.

The former approach involves the reaction of a lithiated or Grignard derivative of a substituted furan with phosphorus oxychloride (POCl₃) or a suitable phosphonic dihalide. This method allows for the introduction of a wide range of substituents at various positions on the furan ring prior to the formation of the phosphine oxide core.

Alternatively, the parent tri-2-furanylphosphine oxide can be functionalized through electrophilic aromatic substitution reactions. Given the electron-rich nature of the furan ring, it readily undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation. pearson.compearson.com The directing effect of the phosphine oxide group and the inherent reactivity of the furan ring typically favor substitution at the 5-position. quora.com For instance, bromination can be achieved using mild reagents like N-bromosuccinimide (NBS) in a suitable solvent.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | Tris(5-bromo-2-furanyl)phosphine oxide |

| Nitration | HNO₃/H₂SO₄, low temperature | Tris(5-nitro-2-furanyl)phosphine oxide |

| Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃), CS₂ | Tris(5-acyl-2-furanyl)phosphine oxide |

Table 1: Representative Electrophilic Substitution Reactions for the Functionalization of Tri-2-furanylphosphine Oxide.

Furthermore, lithiation of the furan rings followed by quenching with an electrophile provides another versatile route to substituted derivatives. Treatment of tri-2-furanylphosphine oxide with a strong base, such as n-butyllithium, can lead to deprotonation at the 5-position, generating a nucleophilic species that can react with a variety of electrophiles.

The introduction of substituents onto the furyl rings of tri-2-furanylphosphine oxide significantly alters their reactivity, opening avenues for further chemical elaboration. The nature of these substituents dictates the subsequent reactivity profile.

Electron-withdrawing groups, such as nitro or acyl groups, decrease the electron density of the furan ring, making it less susceptible to further electrophilic attack but more prone to nucleophilic aromatic substitution, particularly if a suitable leaving group is present. Conversely, electron-donating groups enhance the nucleophilicity of the furan ring, facilitating further electrophilic substitutions.

The reactivity of these modified furyl moieties can be harnessed for the construction of more complex molecular architectures. For example, a bromo-substituted tri-2-furanylphosphine oxide can serve as a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This allows for the synthesis of extended π-conjugated systems or the attachment of other functional moieties. Similarly, a nitro-substituted derivative can be reduced to an amino group, which can then be further functionalized.

The coupling of 2-(1-alkynyl)-2-alken-1-ones with nucleophiles, induced by an electrophile, can lead to the formation of highly substituted furans under mild conditions. acs.org This methodology could potentially be adapted for the functionalization of tri-2-furanylphosphine oxide derivatives.

Comparative Studies with Related Heteroarylphosphine Oxides

To fully appreciate the unique characteristics of tri-2-furanylphosphine oxide, it is essential to compare its properties with those of its structural analogues containing other five-membered heteroaromatic rings.

The electronic and structural properties of heteroarylphosphine oxides are significantly influenced by the nature of the heteroaryl group attached to the phosphorus atom. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into these properties. rsc.orgresearchgate.net

Tri-2-furanylphosphine oxide possesses an oxygen atom in its heterocyclic rings, which is more electronegative than the sulfur atom in tri-2-thienylphosphine oxide and the nitrogen atom in tri-2-pyrrolylphosphine oxide. This difference in electronegativity influences the electron-donating ability of the heteroaryl ring towards the phosphine oxide core. Generally, the order of electron-donating ability is pyrrolyl > furanyl > thienyl. quora.com Pyridylphosphine oxides, containing a six-membered aromatic ring with a nitrogen atom, exhibit distinct electronic properties due to the different ring size and the ability of the nitrogen to act as a hydrogen bond acceptor.

| Compound | Heteroatom | Electronegativity of Heteroatom | Relative Electron-Donating Ability | Calculated Dipole Moment (Debye) |

| Tri-2-furanylphosphine oxide | O | 3.44 | Moderate | Data not available |

| Tri-2-thienylphosphine oxide | S | 2.58 | Lower | Data not available |

| Tri-2-pyrrolylphosphine oxide | N | 3.04 | Higher | Data not available |

| Tri-3-pyridylphosphine oxide | N | 3.04 | Variable (position dependent) | Data not available |

The steric and electronic properties of tri-2-furanylphosphine oxide and its analogues have a profound impact on their reactivity and coordination behavior when used as ligands in metal complexes.

The steric hindrance around the phosphorus atom, dictated by the size and substitution pattern of the heteroaryl rings, plays a crucial role in determining the accessibility of the phosphoryl oxygen for coordination to a metal center. While furan and thiophene (B33073) are of similar size, the potential for substitution at the 3- and 4-positions of the furan ring can be exploited to modulate the steric environment more finely.

The electronic nature of the heteroaryl ring directly influences the Lewis basicity of the phosphoryl oxygen. The more electron-donating the heteroaryl group, the greater the electron density on the oxygen atom, leading to a stronger coordination bond with a metal center. Therefore, it is expected that the coordination ability would follow the trend: tri-2-pyrrolylphosphine oxide > tri-2-furanylphosphine oxide > tri-2-thienylphosphine oxide. The coordination chemistry of the corresponding tri(2-furyl)phosphine (B125338) has been explored, and while not directly transferable, it provides a foundation for understanding the potential coordination modes of the oxide. sigmaaldrich.com

Development of Chiral Tri-2-furanylphosphine Oxide Scaffolds

The synthesis of P-chiral phosphine oxides is a significant area of research due to their application as ligands in asymmetric catalysis. nih.govrsc.orgrsc.orgnih.gov The development of chiral tri-2-furanylphosphine oxide scaffolds would provide access to a new class of ligands with unique stereoelectronic properties.

Several strategies can be envisioned for the synthesis of chiral tri-2-furanylphosphine oxides. One approach involves the use of a chiral auxiliary attached to the phosphorus atom, which directs the stereoselective addition of the furyl groups. Subsequent removal of the auxiliary would yield the enantiomerically enriched phosphine oxide.

Another powerful method is the kinetic resolution of a racemic mixture of a secondary phosphine oxide precursor, such as di(2-furyl)phosphine oxide. nih.govacs.org This can be achieved through an enantioselective reaction, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched secondary phosphine oxide. This can then be converted to the corresponding tertiary phosphine oxide with retention of stereochemistry.

| Method | Description | Potential Starting Material |

| Chiral Auxiliary | A chiral group temporarily attached to the phosphorus directs the stereoselective introduction of the furyl groups. | (R)- or (S)-Menthyl phosphonochloridate |

| Kinetic Resolution | Enantioselective reaction of a racemic secondary phosphine oxide allows for the separation of one enantiomer. | Racemic di(2-furyl)phosphine oxide |

| Asymmetric Synthesis | Direct asymmetric synthesis using a chiral catalyst to control the stereochemistry at the phosphorus center. | Di(2-furyl)phosphine and a chiral palladium catalyst |

Table 3: Strategies for the Synthesis of Chiral Tri-2-furanylphosphine Oxides.

The resulting chiral tri-2-furanylphosphine oxides could serve as valuable ligands in a range of asymmetric transformations, where the unique electronic properties and the potential for further functionalization of the furan rings could lead to novel reactivity and selectivity.

Future Prospects and Emerging Research Frontiers for Tri 2 Furanylphosphine Oxide

Novel Catalytic Applications Beyond Conventional Coupling Reactions

While phosphine (B1218219) oxides are often considered byproducts of reactions involving phosphine ligands, recent research has highlighted their potential to act as pre-catalysts or ligands in their own right. mdpi.com For tri-2-furanylphosphine oxide, the presence of the electron-rich furan (B31954) moieties and the polar P=O group could lead to unique catalytic activities beyond conventional cross-coupling reactions.

Emerging research could focus on the application of tri-2-furanylphosphine oxide in organocatalysis , where the molecule itself, without a metal center, facilitates chemical transformations. The Lewis basic oxygen atom of the phosphine oxide and the potential for the furan rings to engage in π-stacking or hydrogen bonding interactions could enable it to activate substrates in novel ways. Potential areas of exploration include its use in tandem or cascade reactions, where multiple transformations are orchestrated in a single pot.

Furthermore, the development of chiral versions of tri-2-furanylphosphine oxide could open doors to asymmetric catalysis . The synthesis of P-chiral phosphine oxides is an active area of research, and applying these methodologies to the tri-2-furanyl scaffold could yield catalysts for enantioselective processes such as cycloadditions or multicomponent reactions. researchgate.net

| Potential Catalytic Application | Rationale |

| Organocatalyzed Tandem Reactions | Lewis basic P=O group and π-system of furan rings for substrate activation. |

| Asymmetric Cycloadditions | Use of a P-chiral tri-2-furanylphosphine oxide to induce stereoselectivity. |

| Multicomponent Reactions | Ability to bring multiple reactants together through various non-covalent interactions. |

Advanced Applications in Organophosphorus Chemistry and Synthesis

Tri-2-furanylphosphine oxide can serve as a versatile building block for the synthesis of more complex and functionalized organophosphorus compounds. The furan rings are amenable to a variety of chemical modifications, allowing for the introduction of additional functional groups.

One promising frontier is the use of tri-2-furanylphosphine oxide in the construction of dendrimers and functional polymers . mdpi.comthno.org The trifunctional nature of the molecule provides a core from which dendritic structures can be grown, or it can be incorporated into polymer backbones to impart specific properties such as flame retardancy or metal-coordinating abilities. The synthesis of phosphorus-containing dendrimers is an area of growing interest for applications in materials science and biomedicine. mdpi.comnih.govnih.gov

Moreover, the phosphine oxide can be a precursor to various phosphorus-containing heterocycles . mit.edu Reactions that involve the cleavage and functionalization of the P-C bonds could lead to the formation of novel ring systems with potential applications in medicinal chemistry and materials science. mdpi.comumsl.edu The synthesis of biologically active phosphorus heterocycles is a significant area of research. umsl.edu

| Application Area | Potential Use of Tri-2-furanylphosphine Oxide |

| Dendrimer Synthesis | As a trifunctional core for the construction of dendrimers. thno.orgmdpi.comnih.gov |

| Functional Polymers | Incorporation into polymer chains to enhance material properties. |

| Heterocycle Synthesis | As a starting material for the synthesis of novel phosphorus-containing rings. mit.edumdpi.com |

Innovative Synthetic Methodologies for Tri-2-furanylphosphine Oxide

The traditional synthesis of tri-2-furanylphosphine oxide involves the oxidation of its corresponding phosphine, tri-2-furylphosphine. While effective, there is a drive towards developing more sustainable and efficient synthetic routes.

A key area for innovation lies in the use of greener oxidation methods . This could involve the use of environmentally benign oxidants such as molecular oxygen or hydrogen peroxide, potentially catalyzed by metal complexes or organocatalysts. The development of such methods would reduce the environmental impact of the synthesis.

Another avenue for research is the direct synthesis of tri-2-furanylphosphine oxide that bypasses the phosphine intermediate. This could involve the reaction of a furan-derived nucleophile with a phosphorus(V) electrophile. For instance, the reaction of 2-furyllithium or a 2-furyl Grignard reagent with phosphoryl chloride (POCl₃) or other P(V) halides could provide a more direct route. Fine-tuning the reaction conditions would be crucial to control the selectivity and yield of the desired product.

| Synthetic Approach | Description |

| Green Oxidation | Oxidation of tri-2-furylphosphine using environmentally friendly oxidants. |

| Direct Synthesis | Reaction of a furan nucleophile with a P(V) electrophile to bypass the phosphine intermediate. |

| Flow Chemistry | Utilization of continuous-flow reactors for improved control and scalability of the synthesis. researchgate.net |

Deeper Theoretical Understanding of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to gain a deeper understanding of the electronic structure, reactivity, and selectivity of tri-2-furanylphosphine oxide. nih.gov

DFT studies can elucidate the electronic and steric effects of the furan substituents on the properties of the phosphine oxide. nih.gov This includes calculating the charge distribution, frontier molecular orbital energies, and the steric demand of the molecule. Such studies can help in predicting its behavior as a ligand or catalyst and in designing new reactions. Comparative studies with other triarylphosphine oxides would provide valuable insights into the unique properties imparted by the furan rings.

Furthermore, computational modeling can be employed to investigate the mechanisms of reactions involving tri-2-furanylphosphine oxide. By calculating the energies of transition states and intermediates, researchers can understand the pathways of catalytic cycles or synthetic transformations. This knowledge is invaluable for optimizing reaction conditions and for the rational design of new catalysts and synthetic protocols based on this versatile molecule.

| Theoretical Approach | Research Focus |

| DFT Calculations | Elucidation of electronic and steric properties. |

| Mechanistic Studies | Investigation of reaction pathways and transition states. |

| Comparative Analysis | Understanding the unique effects of the furan substituents compared to other aryl groups. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tri-2-furanyl-phosphine oxide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves reacting furan derivatives with phosphorus precursors under anhydrous conditions. For example, nucleophilic substitution using trihalophosphorus compounds with 2-furyl lithium or Grignard reagents. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometric ratios should be optimized to minimize side products like phosphinates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing tri-2-furanyl-phosphine oxide?

- Methodology :

- 31P NMR : Identifies the phosphorus environment; a singlet near δ +25 ppm (vs. H3PO4) confirms the phosphine oxide structure.

- 1H/13C NMR : Furyl protons appear as doublets (J ≈ 3–4 Hz) in aromatic regions (δ 6.3–7.5 ppm), while carbons adjacent to oxygen show deshielding (δ 140–160 ppm).

- FT-IR : Strong P=O stretching at 1150–1250 cm⁻¹ and furan C-O-C bands at 1000–1100 cm⁻¹.

- Mass Spectrometry : ESI-MS or EI-MS can verify molecular weight (248.171 g/mol) via [M+H]+ or [M+Na]+ peaks .

Advanced Research Questions

Q. How does the furyl substituent in tri-2-furanyl-phosphine oxide affect its electron-donating capacity and cone angle in coordination complexes compared to triphenylphosphine oxide?

- Methodology : The electron-rich furyl groups enhance π-backbonding to metal centers, as shown by redox potential shifts in molybdenum complexes. Computational modeling (DFT) and experimental 31P NMR chemical shift analysis (e.g., δ changes in TpMe2MoOCl(OPR3) systems) quantify electron donation. Cone angles (Θ), measured via X-ray crystallography, are smaller (~150°) than triphenylphosphine oxide (~160°), influencing steric effects in catalysis .

Q. What role can tri-2-furanyl-phosphine oxide play in catalytic cycles, particularly in reactions involving olefination or umpolung processes?

- Methodology : As a Lewis base, it can stabilize intermediates in g-umpolung addition–Wittig reactions. For example, in catalytic olefinations with allenoates, its bicyclic analogs reduce phosphine oxide waste generation. Kinetic studies (e.g., silane-mediated reduction rates) confirm superior turnover compared to triphenylphosphine oxide. Optimize catalyst loading (1–5 mol%) and solvent (toluene or DCM) for maximal efficiency .

Q. In polymer flame retardancy, how does tri-2-furanyl-phosphine oxide compare to other triarylphosphine oxides in terms of thermal stability and flame suppression mechanisms?

- Methodology : Incorporate tri-2-furanyl-phosphine oxide into polymers (e.g., PA66 via in-situ polymerization) and assess flame retardancy using LOI (Limiting Oxygen Index) and UL-94 tests. TGA reveals decomposition onset temperatures (~300°C) and char residue (>20% at 600°C). Compare with carboxyphenyl-substituted TPOs (e.g., BCPPO) to evaluate phosphorus content efficiency and gas-phase vs. condensed-phase mechanisms .

Q. What degradation pathways occur when tri-2-furanyl-phosphine oxide is exposed to oxidative conditions, and how can its stability be improved?

- Methodology : Accelerated aging tests (e.g., 80°C, O2 atmosphere) monitor oxidation products via GC-MS or 31P NMR. Major products include phosphinic acid derivatives. Stabilization strategies involve adding radical scavengers (e.g., BHT) or encapsulating the compound in micellar matrices. Compare degradation kinetics with tributylphosphine oxide to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.